4-Chloro-2-(trifluoromethyl)pyridine hydrochloride
Description
Historical Context of Fluorinated and Chlorinated Pyridines in Organic Synthesis
The deliberate incorporation of fluorine into aromatic systems has a history stretching back to the late 19th century. In 1898, Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group by treating benzotrichloride (B165768) with antimony trifluoride. nih.gov This foundational work paved the way for the development of other fluorination methods. The introduction of a trifluoromethyl group into a pyridine (B92270) ring was first reported in 1947, using a similar synthetic strategy that involved the chlorination and subsequent fluorination of picoline. nih.gov
The synthesis of chloropyridines also has deep roots in organic chemistry. Early methods for producing 2-chloropyridine (B119429) included the direct, high-temperature reaction of pyridine with chlorine and the chlorination of 2-hydroxypyridine (B17775) using reagents like phosphoryl chloride. wikipedia.org Other historical methods involved the reaction of pyridine-N-oxides with chlorine-containing phosphorus derivatives or diazotization of aminopyridines, such as the Sandmeyer reaction. google.comtpu.ru These early synthetic developments were crucial for making halogenated pyridines accessible for broader research and application.
Significance of Pyridine Scaffolds as Chemical Building Blocks
The pyridine ring is one of the most significant scaffolds in heterocyclic chemistry, frequently described as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgpharmablock.com This is due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.govresearchgate.net The nitrogen atom in the six-membered aromatic ring imparts unique physicochemical properties, including improved water solubility and the ability to form hydrogen bonds, which are crucial for biological activity. nih.gov
Pyridine and its derivatives are integral components in over 7,000 drug molecules and are widely used as precursors for synthesizing pharmaceuticals and agrochemicals. rsc.orgrsc.org Their applications span a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netnih.gov In agriculture, pyridine derivatives are essential for the production of herbicides, insecticides, and fungicides, playing a critical role in crop protection. researchgate.netfortunebusinessinsights.comgrandviewresearch.com The versatility of the pyridine scaffold allows chemists to fine-tune molecular properties to achieve desired biological or material functions. researchgate.netnih.gov
Below is a table highlighting some of the diverse applications of pyridine-based compounds.
Table 1: Applications of Pyridine-Based Scaffolds| Category | Example Compound(s) | Application/Significance | Reference(s) |
|---|---|---|---|
| Pharmaceuticals | Pheniramine, Disopyramide | Antihistamine and antiarrhythmic drugs derived from 2-chloropyridine. | nih.gov |
| Zopiclone | A nonbenzodiazepine CNS medication used to treat insomnia. | chempanda.com | |
| Niacin, Pyridoxine | Naturally occurring vitamins essential for various biological systems. | nih.govrsc.org | |
| Agrochemicals | Fluazifop-butyl | One of the first trifluoromethylpyridine-containing agrochemicals introduced to the market. | nih.gov |
| Herbicides, Insecticides | Pyridine derivatives are essential for the production of various crop protection agents. | fortunebusinessinsights.comgrandviewresearch.comnih.gov | |
| Materials Science | Ligands in Catalysis | Pyridine derivatives are used as ligands in asymmetric catalysis and for metal complexes. | nih.govresearchgate.net |
Rationale for Research Focus on 4-Chloro-2-(trifluoromethyl)pyridine (B138550) Hydrochloride
The specific focus on 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride stems from its utility as a highly functionalized building block for advanced chemical synthesis, particularly in fields like proteomics research. scbt.com The molecule combines three key structural features onto a single pyridine scaffold: a trifluoromethyl group, a chloro substituent, and a hydrochloride salt form. This combination creates a reagent with distinct reactivity at multiple sites, governed by the powerful electronic effects of its substituents. The hydrochloride salt form often enhances stability and handling characteristics compared to the free base.
The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect significantly alters the electronic landscape of the pyridine ring, which has several important consequences for the molecule's properties and reactivity.
Electronic Activation: The -CF₃ group enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov
Increased Lipophilicity: The incorporation of a trifluoromethyl group generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. mdpi.com This property is a key consideration in the design of pharmaceuticals and agrochemicals. rsc.org
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine or a -CF₃ group can block sites of metabolic oxidation, leading to improved stability of the compound in biological systems. rsc.org
Binding Affinity: The electronegativity and steric profile of the -CF₃ group can lead to enhanced binding interactions with biological targets, such as enzymes, through electrostatic and hydrophobic interactions. mdpi.com
The table below compares the properties of the trifluoromethyl group to other common substituents.
Table 2: Comparison of Physicochemical Properties of Substituent Groups| Substituent Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Electronic Effect | Lipophilicity Parameter (πₓ) |
|---|---|---|---|---|
| -H | 1.20 | 2.20 | Neutral | 0.00 |
| -CH₃ | 2.00 | 2.55 (Carbon) | Weakly Electron-Donating | +0.56 |
| -CF₃ | 2.44 (approx.) | 4.0 (Fluorine) | Strongly Electron-Withdrawing | +0.88 rsc.org |
| -Cl | 1.75 | 3.16 | Inductively Electron-Withdrawing | +0.71 |
The chlorine atom on the pyridine ring is not merely a passive substituent; it is a versatile functional handle that directs the molecule's reactivity, making it a valuable intermediate in multi-step synthesis. weimiaobio.com Its primary roles include serving as a leaving group in nucleophilic aromatic substitution reactions and as a reactive site for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, further enhanced by the -CF₃ group, facilitates the displacement of the chloride ion by a wide range of nucleophiles. This allows for the introduction of amines, alcohols, thiols, and other functional groups. wikipedia.orgtpu.ru
Cross-Coupling Reactions: The chloro substituent is a key participant in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. tpu.ruresearchgate.netnih.gov These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors. acs.orgrsc.org The ability to use chloropyridines, which are often more accessible and cost-effective than their bromo or iodo counterparts, is a significant advantage in large-scale synthesis. rsc.org
The following table summarizes the key synthetic transformations involving chloro-substituted pyridines.
Table 3: Synthetic Utility of Chloro-Substituted Pyridines| Reaction Type | Description | Typical Reagents/Catalysts |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds by reacting the chloropyridine with a boronic acid or ester. | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Heck Reaction | Forms C-C bonds by coupling the chloropyridine with an alkene. | Palladium catalyst, Base |
| Sonogashira Coupling | Forms C-C bonds by coupling the chloropyridine with a terminal alkyne. | Palladium catalyst, Copper co-catalyst, Base |
| Buchwald-Hartwig Amination | Forms C-N bonds by coupling the chloropyridine with an amine. | Palladium catalyst, Ligand (e.g., phosphine), Base |
| Nucleophilic Substitution | Displaces the chlorine with a nucleophile (e.g., alkoxide, thiolate, amine). | Nucleophile, often with heat or base |
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N.ClH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAQHKMQWZEYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738980 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255710-75-8 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Trifluoromethyl Pyridine Hydrochloride
De Novo Synthesis Strategies
De novo strategies are fundamental in constructing the 4-chloro-2-(trifluoromethyl)pyridine (B138550) skeleton from non-pyridine starting materials. These routes typically build a key intermediate, 4-(trifluoromethyl)pyridin-2(1H)-one (also known as 2-hydroxy-4-(trifluoromethyl)pyridine), which is subsequently converted to the target compound.
Multi-step syntheses from simple, acyclic molecules offer a versatile pathway to the pyridine (B92270) core, allowing for the precise placement of substituents.
A patented synthetic route demonstrates the use of vinyl ethers as foundational precursors. researchgate.net The process for a structurally related isomer begins with the reaction of vinyl n-butyl ether with trifluoroacetic anhydride (B1165640) in the presence of pyridine. researchgate.net This reaction forms the acyclic intermediate 4-butoxy-1,1,1-trifluoro-3-alken-2-one. This intermediate is then further elaborated in subsequent steps to prepare for cyclization. researchgate.net
A similar four-step process to prepare the key intermediate 4-(trifluoromethyl)-2(1H)-pyridinone starts by contacting an alkyl vinyl ether with trifluoroacetyl chloride. researchgate.net This initial reaction yields a 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone, which serves as the primary building block for the subsequent ring formation steps. researchgate.net
Following the formation of the linear butanone precursor, the synthesis proceeds toward the construction of the heterocyclic ring. The 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone is treated with an alcohol to generate a mixture of acetal (B89532) intermediates. researchgate.net This mixture then undergoes a condensation reaction. researchgate.net The crucial ring-closing step is achieved by treating the condensation product with an ammonia (B1221849) source, such as an ammonium (B1175870) salt of an organic acid. researchgate.net Ammonium formate (B1220265) and ammonium acetate (B1210297) are particularly effective for this cyclization, yielding the key intermediate, 4-(trifluoromethyl)-2(1H)-pyridinone. researchgate.net
| Step | Reactants | Reagents/Conditions | Product | Ref |
| 1 | Alkyl vinyl ether, Trifluoroacetyl chloride | - | 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone | researchgate.net |
| 2 | 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone | C1-C4 alcohol | Mixture of acetals | researchgate.net |
| 3 | Acetal Mixture | Condensation | Condensation Product | researchgate.net |
| 4 | Condensation Product | Ammonium formate or Ammonium acetate | 4-(trifluoromethyl)-2(1H)-pyridinone | researchgate.net |
Trifluoroacetate derivatives, particularly ethyl 4,4,4-trifluoroacetoacetate, are highly valuable and commonly used building blocks for introducing the trifluoromethyl group in de novo pyridine syntheses. ijpcbs.comresearchgate.net These compounds serve as the trifluoromethyl-containing component in multi-component condensation reactions.
An efficient Brønsted base-catalyzed Pechmann-type reaction has been described for the synthesis of 4-trifluoromethyl 2-pyrones by reacting cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. researchgate.net This methodology can be adapted to produce the corresponding 4-trifluoromethyl 2-pyridones by using ammonium acetate (NH₄OAc) as a source of ammonia, which is essential for forming the pyridine ring instead of a pyrone ring. researchgate.net
Cyclization and cyclocondensation reactions are the cornerstone of de novo pyridine synthesis. A three-component cyclization provides a direct route to 6-substituted-4-(trifluoromethyl)pyridin-2(1H)-ones. google.com This reaction involves the condensation of 3-polyfluoroalkyl-3-oxopropanoates (such as ethyl trifluoroacetoacetate), various methyl ketones, and ammonium acetate as the nitrogen donor. google.com This approach assembles the pyridine ring in a single, convergent step from three separate, non-pyridine components. The reaction of lithium 3-polyfluoroalkyl-1,3-ketoenolates with ammonium acetate in glacial acetic acid has also been developed as a synthetic approach. acs.org
| Trifluoromethyl Building Block | Other Reactants | Nitrogen Source | Product | Ref |
| Ethyl 4,4,4-trifluoroacetoacetate | Cyclic 1,3-diones | Ammonium Acetate | 4-trifluoromethyl 2-pyridones | researchgate.net |
| Ethyl trifluoroacetoacetate | Methyl ketones (alkyl, aryl, hetaryl) | Ammonium Acetate | 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones | google.com |
Multi-Step Approaches from Non-Pyridine Precursors.
Functional Group Interconversion and Halogenation Approaches
Once the 4-(trifluoromethyl)pyridin-2(1H)-one intermediate is synthesized, the final step to obtain the target molecule (prior to salt formation) is a halogenation reaction. This key transformation converts the hydroxyl group of the pyridone tautomer into a chlorine atom.
The conversion of a 2-hydroxypyridine (B17775) to a 2-chloropyridine (B119429) is a standard functional group interconversion in heterocyclic chemistry. This is typically achieved using a deoxychlorination agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). google.com
A robust and environmentally conscious procedure for this transformation involves heating the 2-hydroxypyridine substrate with an equimolar amount of phosphorus oxychloride in a sealed reactor under solvent-free conditions. nih.gov For example, various 2-hydroxypyridines have been successfully converted to their corresponding 2-chloropyridines in high yields (>90%) by heating them with POCl₃ at 140°C for two hours. nih.gov This method avoids the use of excess, corrosive reagents and simplifies product work-up. nih.gov The reaction of 4-(trifluoromethyl)pyridin-2(1H)-one with one of these chlorinating agents yields 4-chloro-2-(trifluoromethyl)pyridine.
| Starting Material | Reagent | Conditions | Product | Ref |
| 2-Hydroxypyridines | Phosphorus oxychloride (POCl₃) | 140°C, 2 hours, solvent-free | 2-Chloropyridines | nih.gov |
| 2-hydroxy-4-trifluoromethylpyridine | Thionyl chloride, POCl₃, or PCl₅ | Heat | 2-chloro-4-(trifluoromethyl)pyridine (B1345723) | google.com |
Finally, the resulting 4-chloro-2-(trifluoromethyl)pyridine base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, a standard procedure for producing stable, crystalline salts of pyridine compounds.
Chlorination Reactions of Hydroxylated Pyridine Precursors
A primary and effective method for the synthesis of 4-Chloro-2-(trifluoromethyl)pyridine involves the direct chlorination of a hydroxylated pyridine precursor. This transformation is a crucial step in building the target molecule from more readily available starting materials.
One documented synthesis begins with the cyclization of an intermediate to form 2-hydroxy-4-(trifluoromethyl)pyridine. wikipedia.org This hydroxylated pyridine derivative then undergoes a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the free base of the target compound, 2-chloro-4-(trifluoromethyl)pyridine. wikipedia.org This method is advantageous as it allows for the construction of the pyridine ring with the trifluoromethyl group already in place, followed by a direct and often high-yielding chlorination step. The reaction conditions for this type of chlorination typically involve the use of standard chlorinating agents.
Nucleophilic Displacement Strategies for Halogen Introduction
Nucleophilic displacement reactions provide a powerful tool for the introduction of a halogen atom onto a pyridine ring. A classic and widely applicable method in this category is the Sandmeyer reaction, which allows for the conversion of an amino group to a chloro group via a diazonium salt intermediate. lscollege.ac.innih.gov
In the context of synthesizing 4-Chloro-2-(trifluoromethyl)pyridine, this strategy would commence with a 4-amino-2-(trifluoromethyl)pyridine (B138153) precursor. The amino group is first diazotized using a reagent such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the displacement of the diazonium group by a chloride ion, yielding the desired 4-Chloro-2-(trifluoromethyl)pyridine. researchgate.net The Sandmeyer reaction is a well-established and reliable method, offering a high degree of regioselectivity in the introduction of the chlorine atom. researchgate.net
| Reaction | Precursor | Reagents | Key Intermediate | Product |
| Sandmeyer Reaction | 4-amino-2-(trifluoromethyl)pyridine | 1. NaNO2, H+ 2. CuCl | 2-(Trifluoromethyl)pyridine-4-diazonium salt | 4-Chloro-2-(trifluoromethyl)pyridine |
Regioselective Halogenation of Pyridine N-Oxides
The use of pyridine N-oxides is a strategic approach to activate the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net While direct halogenation of pyridine itself can be challenging and may lack regioselectivity, the N-oxide functionality significantly enhances the reactivity of the ring at these key positions. researchgate.net
For the synthesis of 4-Chloro-2-(trifluoromethyl)pyridine, the corresponding 2-(trifluoromethyl)pyridine (B1195222) N-oxide would be the starting material. The N-oxide is activated with an electrophilic reagent, which makes the 4-position susceptible to nucleophilic attack by a chloride ion. Subsequent deoxygenation of the N-oxide would then yield the final product. Although halogenation of pyridine N-oxides often favors the 2-position, reaction conditions can be optimized to promote substitution at the 4-position.
| Step | Description | Reactant | Reagent | Intermediate/Product |
| 1 | N-Oxide Formation | 2-(Trifluoromethyl)pyridine | Oxidizing Agent (e.g., m-CPBA) | 2-(Trifluoromethyl)pyridine N-oxide |
| 2 | Chlorination | 2-(Trifluoromethyl)pyridine N-oxide | Chlorinating Agent (e.g., POCl3) | 4-Chloro-2-(trifluoromethyl)pyridine |
Formation of Hydrochloride Salt
The hydrochloride salt of 4-Chloro-2-(trifluoromethyl)pyridine is often the desired form for handling, storage, and subsequent reactions due to its increased stability and crystallinity compared to the free base.
Methodologies for Salt Formation from the Free Base
The formation of the hydrochloride salt is typically achieved by treating a solution of the 4-Chloro-2-(trifluoromethyl)pyridine free base with a source of hydrogen chloride. This can be in the form of anhydrous hydrogen chloride gas bubbled through the solution, or a solution of hydrochloric acid in an appropriate solvent. The basic nitrogen atom of the pyridine ring readily accepts a proton from the acid, forming the corresponding pyridinium (B92312) chloride salt.
Conditions and Solvents for Salt Crystallization
The choice of solvent is crucial for the successful crystallization of the hydrochloride salt. The solvent should be one in which the free base is soluble, but the hydrochloride salt has limited solubility, thus promoting precipitation or crystallization upon formation. Common solvents used for this purpose include ethers (such as diethyl ether or dioxane), esters (like ethyl acetate), and non-polar hydrocarbons (e.g., hexane), often used as anti-solvents. nih.gov The crystallization process can be initiated or enhanced by cooling the solution. For instance, after reacting pyridine with a chlorinating reagent, the product can be isolated as the hydrochloride salt by cooling and filtration. nih.gov
| Parameter | Description |
| Method | Treatment of the free base with a source of hydrogen chloride. |
| Reagents | Anhydrous HCl gas, or HCl solution in a suitable solvent. |
| Solvents for Crystallization | Ethers (diethyl ether, dioxane), esters (ethyl acetate), or hydrocarbons (hexane). |
| Conditions | Cooling of the reaction mixture to induce precipitation/crystallization. |
Scalability and Process Optimization in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Key aspects of process optimization include the selection of starting materials that are readily available and economically viable. The synthetic route should ideally involve a minimal number of steps with high yields at each stage. A synthetic route that is beneficial for large-scale synthesis will often feature mild reaction conditions and high yields. wikipedia.org For instance, vapor-phase reactions at high temperatures are employed for the industrial production of related chloro-(trifluoromethyl)pyridine derivatives.
Large-Scale Synthesis Considerations
The industrial-scale production of 4-Chloro-2-(trifluoromethyl)pyridine faces challenges that differ significantly from laboratory-scale synthesis. Traditional synthetic routes often begin with a pre-existing pyridine compound, upon which functional groups are introduced or transformed. google.com However, these approaches can be problematic for large-scale manufacturing due to the high cost of the starting pyridine materials and the inherent difficulties in directly substituting groups onto the pyridine ring, which can be resistant to certain reactions. google.com Furthermore, some traditional functional group transformations involve harsh reaction conditions, such as diazotization and fluorination, which are less desirable for bulk production due to safety and environmental concerns. google.com
Another approach suitable for industrial production involves the high-temperature, vapor-phase chlorination and fluorination of picoline (methylpyridine) derivatives. nih.gov These reactions are often performed simultaneously in a specialized reactor at temperatures exceeding 300°C, using transition metal-based catalysts. nih.govjst.go.jp Liquid-phase fluorination under high pressure is also a viable industrial method. For instance, a (trichloromethyl)pyridine precursor can be reacted with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a metal halide catalyst at pressures ranging from 5 to 1,200 psig and temperatures between 150°C and 250°C. google.com These high-temperature and high-pressure methods are designed for continuous or large-batch production, a key consideration for industrial synthesis.
Yield Optimization and Intermediate Stability
Control over reaction parameters is crucial for maximizing yield and minimizing the formation of unwanted by-products. In vapor-phase reactions, the number of chlorine atoms added to the pyridine ring can be managed by carefully adjusting the molar ratio of chlorine gas to the substrate and controlling the reaction temperature. nih.govjst.go.jp Despite this control, the formation of some multi-chlorinated by-products is often unavoidable. jst.go.jp
The stability of intermediates is another key factor. The synthesis pathway that builds the pyridine ring from acyclic precursors involves several key intermediates, including 4-butoxy-1,1,1-trifluoro-3-en-2-one and 2-hydroxy-4-trifluoromethyl pyridine. google.com The process is designed so that these intermediates are efficiently converted to the next stage, minimizing potential degradation or side reactions. The final chlorination of 2-hydroxy-4-trifluoromethyl pyridine is a critical step where conditions must be controlled to ensure a high conversion to the desired 4-Chloro-2-(trifluoromethyl)pyridine. google.com
Table 1: Reported Yields in a Multi-Step Synthesis Route google.com
| Synthetic Step | Product | Reported Yield |
|---|---|---|
| Acylation of Vinyl n-butyl ether | 4-butoxy-1,1,1-trifluoro-3-en-2-one precursor | 95.2% |
Evaluation of Reaction Conditions and Reagents
The choice of reagents and reaction conditions is paramount in the synthesis of 4-Chloro-2-(trifluoromethyl)pyridine. The specific transformations—namely, the creation of the trifluoromethyl group and the chlorination of the pyridine ring—dictate the necessary chemistry.
Fluorination: The trifluoromethyl group is typically formed by fluorinating a trichloromethyl group. A common and powerful fluorinating agent for this purpose is anhydrous hydrogen fluoride (HF). google.com This reaction is generally conducted under superatmospheric pressure and at elevated temperatures (170°C - 180°C). google.com To facilitate the fluorine-chlorine exchange, a metal halide catalyst is often employed. Catalysts such as iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) have been shown to be effective. google.com
Chlorination: The chlorination step, which converts an intermediate like 2-hydroxy-4-trifluoromethyl pyridine into the final product, utilizes standard chlorinating agents. google.com Commonly used reagents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). google.comgoogle.com The choice of reagent can depend on the specific substrate, desired reactivity, and process scale. This reaction can be performed with or without a solvent. When a solvent is used, chlorinated hydrocarbons such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often preferred. google.com The molar ratio of the pyridine intermediate to the chlorinating agent is typically optimized, with ratios around 1:2 being common. google.com
Ring Formation and Other Conditions: In syntheses that build the pyridine ring, specific conditions are required for the cyclization step. For instance, the condensation of a linear intermediate to form the 2-hydroxy-4-trifluoromethyl pyridine ring can be carried out at high temperatures (150°C to 170°C) in a high-boiling point solvent like formamide. google.com Other steps in this pathway are performed at much lower temperatures; for example, an initial acylation reaction is controlled at -10°C to 0°C. google.com
Hydrochloride Salt Formation: Once the 4-Chloro-2-(trifluoromethyl)pyridine base is synthesized and purified, it is converted to its hydrochloride salt. This is a standard acid-base reaction, typically achieved by treating a solution of the purified pyridine derivative with hydrochloric acid. The resulting salt often has improved stability and handling characteristics compared to the free base.
Table 2: Summary of Reagents and Conditions
| Process | Reagents/Catalysts | Solvents | Temperature | Pressure |
|---|---|---|---|---|
| Fluorination google.com | Anhydrous HF, FeCl₃, SnCl₄ | None (liquid phase) | 150°C - 250°C | 5 - 1,200 psig |
| Chlorination google.com | SOCl₂, POCl₃, PCl₅ | Dichloromethane, 1,2-Dichloroethane, or no solvent | Varies | Atmospheric |
| Ring Cyclization google.com | Acetic acid, Ammonium acetate | Formamide | 150°C - 170°C | Atmospheric |
Chemical Reactivity and Transformation Mechanisms
Organometallic Cross-Coupling Reactions
The C-Cl bond in 4-chloro-2-(trifluoromethyl)pyridine (B138550) can also be functionalized through various organometallic cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed amination, commonly known as the Buchwald-Hartwig amination, is a highly effective method for forming carbon-nitrogen bonds. This reaction allows for the coupling of aryl or heteroaryl halides with a wide range of primary and secondary amines. acs.org 4-Chloro-2-(trifluoromethyl)pyridine is an excellent substrate for this transformation due to its electron-deficient nature, which facilitates the key oxidative addition step in the catalytic cycle.
The general catalytic cycle involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine (B92270), forming a Pd(II) intermediate.
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the coordinated amine to form an amido complex.
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
The success of these reactions often depends on the careful selection of the palladium precursor, the phosphine (B1218219) ligand, and the base. nih.gov Sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) are often employed to promote the reductive elimination step and improve catalyst stability and activity. acs.orgacs.org
Table 2: Example of Palladium-Catalyzed Amination
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|---|
| Morpholine | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 100 | 4-(Morpholin-4-yl)-2-(trifluoromethyl)pyridine |
| n-Butylamine | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 | N-Butyl-2-(trifluoromethyl)pyridin-4-amine |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene (B151609). wikipedia.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. youtube.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.orgyoutube.com
In the case of 4-chloro-2-(trifluoromethyl)pyridine, the presence of two additional electron-withdrawing groups—the chloro and trifluoromethyl groups—further deactivates the pyridine ring. The trifluoromethyl group is a very strong deactivating group, while the chloro group is deactivating but ortho, para-directing in benzene systems. However, in the highly deactivated pyridine system, electrophilic substitution is extremely difficult to achieve. youtube.com If a reaction were to occur under forcing conditions, substitution would be predicted to occur at the C-3 or C-5 position, which are the least deactivated positions in the ring. An alternative approach to functionalize the pyridine ring is to first convert it to the corresponding pyridine N-oxide. wikipedia.orgrsc.org The N-oxide is more reactive towards electrophilic substitution, and the oxygen atom can direct incoming electrophiles. rsc.org
Radical Reactions Involving Trifluoromethylation
The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals, and radical reactions are a primary method for its introduction into organic molecules. rsc.orgdntb.gov.ua
Vicinal halo-trifluoromethylation is a reaction where a halogen atom and a trifluoromethyl group are added across a double bond in an alkene. rsc.orgrsc.org This process is a powerful method for the synthesis of complex fluorinated molecules from simple starting materials. researchgate.net The reaction is often initiated by a radical trifluoromethylating agent that generates a trifluoromethyl radical (•CF3). nih.govorganic-chemistry.org This radical then adds to the alkene, creating a new carbon-centered radical, which is subsequently trapped by a halogen source. organic-chemistry.org
Various reagents can serve as the source of the trifluoromethyl radical, including CF3I, CF3Br, and CF3SO2Cl, often in the presence of a radical initiator such as light or a redox-active metal. nih.govwikipedia.org Photoredox catalysis has emerged as a particularly mild and efficient method for initiating these transformations. organic-chemistry.org This type of reaction is more relevant to the synthesis of precursors or derivatives of 4-chloro-2-(trifluoromethyl)pyridine rather than a reaction of the compound itself. The resulting products, β-halo-α-trifluoromethyl alkanes, are versatile intermediates for further synthetic manipulations. rsc.orgrsc.org
The mechanism of radical trifluoromethylation typically begins with the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. wikipedia.org In photoredox-catalyzed reactions, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a trifluoromethyl source to generate the •CF3 radical. princeton.edu
Once formed, the electrophilic trifluoromethyl radical can participate in several reaction pathways:
Addition to π-systems: As seen in the halo-trifluoromethylation of alkenes, the •CF3 radical readily adds to double and triple bonds. nih.gov It can also add to aromatic rings, leading to trifluoromethylated arenes. princeton.edu
Hydrogen Atom Abstraction: The •CF3 radical can abstract a hydrogen atom from a suitable donor, although this is less common than addition reactions. nih.gov
Coupling with other radicals: In some cases, the •CF3 radical can couple with another radical species. researchgate.net
In the context of copper-mediated reactions, a single-electron transfer from a Cu(I) species to a trifluoromethyl source can generate a •CF3 radical and a Cu(II) species. nih.gov Alternatively, a Cu(I) species can react with a •CF3 radical to form a Cu(II)-CF3 complex. nih.gov These copper complexes can then participate in reductive elimination or other pathways to form the final trifluoromethylated product. acs.orgccspublishing.org.cn
Acid-Base Chemistry and Protonation State
The acid-base properties of 4-chloro-2-(trifluoromethyl)pyridine hydrochloride are dictated by the basicity of the nitrogen atom in the pyridine ring. The presence of two strong electron-withdrawing groups, a chloro group at the 4-position and a trifluoromethyl group at the 2-position, significantly influences the electron density on the nitrogen atom, thereby affecting its ability to accept a proton.
In its hydrochloride form, the pyridine nitrogen is protonated, forming the 4-chloro-2-(trifluoromethyl)pyridinium cation. The equilibrium between this protonated form and its conjugate base, the neutral 4-chloro-2-(trifluoromethyl)pyridine, is fundamental to its chemical behavior in protic solvents. The position of this equilibrium is quantified by the pKa value of the pyridinium (B92312) ion.
Influence of Substituents on Basicity:
The basicity of a substituted pyridine is highly dependent on the electronic effects of its substituents. Electron-donating groups increase the electron density on the nitrogen atom, making it more basic and increasing the pKa of the corresponding pyridinium ion. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, rendering it less basic and lowering the pKa. scribd.com
In the case of 4-chloro-2-(trifluoromethyl)pyridine, both the chloro and trifluoromethyl groups are potent electron-withdrawing substituents.
Trifluoromethyl Group (-CF3): This group exerts a strong electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density throughout the pyridine ring, including at the nitrogen atom.
Chloro Group (-Cl): The chlorine atom also exhibits a net electron-withdrawing inductive effect (-I effect), further decreasing the electron density on the nitrogen. While halogens can also have a weak electron-donating resonance effect (+M effect), the inductive effect is generally dominant in influencing the basicity of pyridines. stackexchange.com
The combined electron-withdrawing nature of these two substituents makes the lone pair of electrons on the nitrogen atom less available for protonation. Consequently, 4-chloro-2-(trifluoromethyl)pyridine is a significantly weaker base than pyridine itself (pKa of pyridinium ion is approximately 5.2). scribd.com
Protonation State:
The protonation of 4-chloro-2-(trifluoromethyl)pyridine occurs at the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen is the most basic site in the molecule and is therefore the recipient of the proton from an acid, such as hydrogen chloride, to form the hydrochloride salt. The resulting positive charge is localized on the nitrogen atom, forming the pyridinium cation. Under strongly acidic conditions, the compound will exist predominantly in its protonated, water-soluble hydrochloride form. As the pH increases, deprotonation will occur to yield the neutral, less polar 4-chloro-2-(trifluoromethyl)pyridine.
Comparative pKa Values of Related Pyridine Derivatives:
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.2 | scribd.com |
| 4-Chloropyridine | 3.83 | stackexchange.com |
| 2,6-Dichloropyridine | -2.9 | scribd.com |
| 4-Chloro-2,6-bis(trifluoromethyl)pyridine (B3024727) (Predicted) | -5.76 | chemicalbook.com |
This interactive table allows for a comparison of the basicity of pyridine with some of its substituted derivatives, illustrating the decrease in basicity with the addition of electron-withdrawing groups.
Derivatives and Their Synthetic Pathways
Pyridine-Based Derivatives through Direct Modification
Direct functionalization of the pyridine (B92270) core allows for the introduction of various substituents, leading to the formation of key intermediates like carboxylic acids and their corresponding hydrazides.
A key intermediate, 4-(trifluoromethyl)pyridine-3-carbohydrazide, is synthesized from its corresponding methyl ester. The process involves the reaction of the methyl ester of 4-(trifluoromethyl)pyridine-3-carboxylic acid with hydrazine (B178648) hydrate. derpharmachemica.com The reaction mixture, typically in methanol, is refluxed for several hours. derpharmachemica.com After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product can be purified by crystallization, often from ethanol, to yield the desired carbohydrazide (B1668358) as a white crystalline solid. derpharmachemica.com
Table 1: Synthesis of 4-(Trifluoromethyl)pyridine-3-carbohydrazide
| Step | Reactants | Reagents/Solvents | Conditions | Product |
|---|
The synthesis of 4-(trifluoromethyl)nicotinic acid, a derivative of pyridine-3-carboxylic acid, can be achieved through a multi-step pathway. google.com The process begins with the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide using potassium hydroxide (B78521) as a catalyst to produce 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. google.com This intermediate is then subjected to chlorination, for example with phosphorus oxychloride (POCl₃), to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. google.com Subsequent hydrolysis of the cyano group to a carboxylic acid, followed by catalytic hydrogenolysis to remove the chlorine atoms, yields the final product, 4-(trifluoromethyl)nicotinic acid. google.com
Construction of Fused and Bridged Heterocyclic Systems
The trifluoromethylpyridine moiety is a valuable building block for creating more complex heterocyclic structures, such as triazoles, oxadiazoles, and pyrimidines. These fused and bridged systems are of significant interest in medicinal and materials chemistry.
Triazole rings can be constructed starting from 4-(trifluoromethyl)pyridine-3-carbohydrazide. The synthetic route involves converting the carbohydrazide into a chloro methyl 1,3,4-oxadiazole (B1194373) derivative, which is then treated with sodium azide (B81097) to form an azidomethyl-1,3,4-oxadiazole intermediate. derpharmachemica.com This azide derivative undergoes a cyclization reaction with a compound like acetylacetone (B45752) in the presence of a base such as potassium carbonate to yield a 1,4,5-trisubstituted 1,2,3-triazole containing the trifluoromethylpyridine group. derpharmachemica.com The discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a primary tool for synthesizing a wide variety of 1,4-disubstituted 1,2,3-triazoles. frontiersin.org
Table 2: Synthesis of a Triazole Derivative
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-(Trifluoromethyl)pyridine-3-carbohydrazide | Chloroacetic acid, POCl₃ | 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine |
| 2 | 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine | Sodium azide | Azidomethyl-1,3,4-oxadiazole intermediate |
The 1,3,4-oxadiazole ring system is a common target in synthetic chemistry and can be readily prepared from pyridine carboxylic acid derivatives. nih.gov The synthesis typically begins with the conversion of a pyridine carboxylic acid to its corresponding hydrazide. derpharmachemica.comchemicalbook.com For example, 4-trifluoromethylnicotinic hydrazide can be heated under reflux with triethyl orthoacetate. chemicalbook.com The resulting intermediate is then treated with phosphorus oxychloride to facilitate cyclodehydration, yielding the 2-methyl-5-(4-trifluoromethyl-3-pyridyl)-1,3,4-oxadiazole. chemicalbook.com Another pathway involves reacting the carbohydrazide with chloroacetic acid in the presence of phosphorus oxychloride to form a 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine. derpharmachemica.com
Pyrimidine (B1678525) derivatives incorporating the trifluoromethylpyridine structure are synthesized through various multi-step reactions. frontiersin.org Fused pyrimidine scaffolds are important structural motifs found in numerous bioactive molecules. researchgate.net A convenient synthesis for 4-chloro-2-(trichloromethyl)pyrimidines starts from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net These precursors undergo a sequential acylation and intramolecular cyclization reaction with acyl chlorides, followed by treatment with phosphorus oxychloride (POCl₃), to generate the 4-chloropyrimidine (B154816) ring. researchgate.netthieme.de This chlorinated pyrimidine can then serve as an intermediate for a wide range of other substituted pyrimidines through nucleophilic substitution reactions. researchgate.netthieme.de
Triazine Derivatives as Building Blocks
The synthesis of complex heterocyclic systems often relies on the strategic coupling of pre-functionalized building blocks. Substituted pyridines, including those with trifluoromethyl groups, are valuable precursors for creating more elaborate molecules like biaryl 1,2,4-triazines. A common and powerful method for this construction is the Suzuki cross-coupling reaction. nih.gov In this approach, a halogenated pyridine derivative can be coupled with a boronic acid or boronate ester derivative of a triazine in the presence of a palladium catalyst. nih.gov
For instance, a general pathway involves the reaction of a borylated pyridine with a brominated triazine. To access the necessary pyridine building blocks, methods such as iridium-catalyzed borylation of substituted pyridines with bis(pinacolato)diboron (B136004) can be employed. nih.gov This creates a pyridine-boronate ester that is ready for coupling. While not explicitly detailed for 4-chloro-2-(trifluoromethyl)pyridine (B138550) hydrochloride, this methodology is applicable to a wide range of substituted pyridines, allowing for their incorporation into larger triazine-based structures. nih.gov These resulting triazine derivatives are of significant interest in medicinal chemistry, with applications as antagonists for receptors like the adenosine (B11128) A2A receptor. nih.gov The versatility of this synthetic approach allows for the creation of a diverse library of compounds by varying the substitution on both the pyridine and triazine rings. nih.govmdpi.com
Table 1: General Conditions for Suzuki Cross-Coupling to Form Pyridyl-Triazines
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Pyridine Source | Pyridyl boronic acid or boronate ester | Nucleophilic partner in coupling |
| Triazine Source | Bromo-triazine derivative | Electrophilic partner in coupling |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Facilitates the cross-coupling reaction |
| Base | Potassium carbonate (K₂CO₃) | Activates the boronic acid/ester |
| Solvent System | 1,4-dioxane/water | Provides medium for the reaction |
| Temperature | ~150 °C (sealed vessel) | Provides energy to drive the reaction |
Design and Synthesis of Complex Polyfluorinated Pyridine Compounds
Highly fluorinated pyridine derivatives serve as essential building blocks for the synthesis of novel supramolecular systems and complex macrocycles. The carbon-fluorine bond in polyfluorinated pyridines is highly reactive towards nucleophiles, making these compounds ideal for constructing larger architectures through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Starting materials like 4-substituted polyfluoropyridines can be used to create a variety of macrocyclic systems. researchgate.net
The synthesis of these complex molecules often involves a step-wise approach where different nucleophiles are introduced sequentially. The high reactivity of the fluorine atoms, particularly at positions activated by the ring nitrogen, allows for controlled substitutions. acs.org This reactivity enables the design of intricate structures where the pyridine core acts as a rigid scaffold. For example, reactions with various diols can lead to the formation of macrocyclic ethers. researchgate.net The trifluoromethyl group on the pyridine ring, as in 4-chloro-2-(trifluoromethyl)pyridine, significantly influences the electronic properties and reactivity of the molecule, which is a key consideration in the design of these complex polyfluorinated compounds. researchoutreach.org
Regiochemical Control in Functionalization
Achieving regiochemical control during the functionalization of substituted pyridines is a significant challenge in organic synthesis. mdpi.com The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and existing substituents like chloro and trifluoromethyl groups, dictate the position of subsequent chemical modifications. researchgate.net The goal is to direct incoming reagents to a specific, desired carbon atom on the ring, overriding the natural reactivity patterns where necessary. researchgate.net A powerful strategy for achieving such control involves the use of organometallic intermediates, which can be generated and then trapped with various electrophiles to install new functional groups with high site selectivity. researchgate.net
One of the most effective methods for precise functionalization is directed deprotonation (also known as lithiation) using strong, non-nucleophilic bases. researchgate.net In the case of chloro(trifluoromethyl)pyridines, a kinetically more acidic proton can be selectively removed by a strong base like lithium N,N-diisopropylamide (LIDA) at very low temperatures (e.g., -75 °C). researchgate.netresearchgate.net This process generates a highly reactive organolithium intermediate at a specific position.
This organometallic species can then be "quenched" with a suitable electrophile to introduce a new functional group at that exact location. For example, reacting the intermediate with elemental iodine (I₂) introduces an iodine atom, while reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. researchgate.net This two-step sequence—selective deprotonation followed by electrophilic trapping—provides a reliable pathway to synthesize specific, highly functionalized pyridine isomers that would be difficult to access through other means. researchgate.net
Table 2: Example of Selective Functionalization via Deprotonation
| Starting Material Isomer | Base | Temperature | Electrophile | Product |
|---|---|---|---|---|
| 3-chloro-2-(trifluoromethyl)pyridine | LIDA | -75 °C | 1. CO₂ 2. aq. HCl | 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid |
Regioexhaustive functionalization refers to a comprehensive strategy aimed at converting every C-H bond on an aromatic ring into a C-functional group bond. researchgate.net This allows for the creation of all possible regioisomeric derivatives from a single starting substrate. For challenging compounds like chloro(trifluoromethyl)pyridines, this is achieved by employing a "toolbox" of organometallic methods in a planned sequence. researchgate.net
The strategy begins with the direct deprotonation of the most acidic position, as described above. researchgate.net To functionalize the less acidic positions, more advanced techniques are required. These can include:
Transmetalation-equilibration: Converting a more basic organometallic species into a less basic, more stable isomer, effectively moving the reactive site to a different position. researchgate.net
Halogen dance reactions: Using a base to induce the migration of a halogen (like iodine) from one position to another, thereby preparing a new site for functionalization via subsequent metal-halogen exchange. researchgate.net
Steric blocking: Introducing a bulky group, such as a trialkylsilyl group, to sterically hinder a more acidic position, forcing deprotonation to occur at a different, less accessible site. researchgate.net
By systematically applying these methods, it is possible to prepare a complete set of carboxylic acid derivatives, for example, from a single chloro(trifluoromethyl)pyridine isomer, demonstrating full control over the regiochemistry of substitution. researchgate.netresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride |
| 1,2,4-Triazine |
| Bis(pinacolato)diboron |
| Tetrakis(triphenylphosphine)palladium(0) |
| Potassium carbonate |
| 1,4-dioxane |
| Lithium N,N-diisopropylamide (LIDA) |
| Iodine |
| Carbon dioxide |
| 3-chloro-2-(trifluoromethyl)pyridine |
| 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid |
| 2-chloro-5-(trifluoromethyl)pyridine |
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
A thorough review of publicly available scientific databases and literature has revealed a significant lack of specific experimental spectroscopic data for the compound This compound . Detailed experimental values and analyses for Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, as required by the specified article outline, could not be located for this specific hydrochloride salt.
While spectroscopic data exists for isomeric structures, such as 2-Chloro-4-(trifluoromethyl)pyridine (B1345723), and for related but chemically distinct compounds like 4-(Chloromethyl)pyridine hydrochloride, presenting this information would be scientifically inaccurate and would not pertain to the subject compound. Adherence to strict scientific accuracy prevents the substitution of data from other molecules.
Consequently, it is not possible to generate the requested article with the specified detailed research findings and data tables for each subsection of the outline for "this compound." The required scientifically accurate, experimentally determined data is not present in the reviewed literature.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful and direct method for characterizing fluorine-containing compounds like 4-Chloro-2-(trifluoromethyl)pyridine (B138550). The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F nucleus: it has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, which makes it highly sensitive—approximately 83% as sensitive as the proton (¹H) nucleus. alfa-chemistry.com
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, providing valuable structural information. alfa-chemistry.com For 4-Chloro-2-(trifluoromethyl)pyridine, the trifluoromethyl (-CF₃) group is expected to produce a singlet in the ¹⁹F NMR spectrum, assuming no coupling to other nearby fluorine atoms. The position of this signal (chemical shift) is diagnostic. The chemical shift of trifluoromethyl groups attached to an aromatic ring, such as in C₆H₅CF₃, is typically observed around -63 ppm. ucsb.edu For a related isomer, 2-Chloro-4-(trifluoromethyl)pyridine (B1345723), the trifluoromethyl group's chemical shift has been reported at approximately -68.1 ppm. rsc.org Therefore, the signal for the title compound is anticipated to be in a similar region, providing clear evidence for the presence and electronic environment of the trifluoromethyl moiety.
| Functional Group Type | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |
|---|---|
| -CF₃ | +40 to +80 |
| Aromatic-F (Ar-F) | +80 to +170 |
| Fluorine on Carbonyl (F-C=O) | -70 to -20 |
Note: The sign convention for chemical shifts can vary; in many modern contexts, shifts for groups like -CF₃ appear in the negative ppm range. The table reflects general ranges found in literature. ucsb.edu
Chemical Shift Prediction using GIAO Method
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in spectral assignment and structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. semanticscholar.orgnih.gov This method is frequently employed in conjunction with Density Functional Theory (DFT) to predict NMR chemical shifts with a high degree of accuracy. researchgate.networktribe.com
The process involves calculating the absolute isotropic shielding constants (σ) for the fluorine atoms within the molecule. researchgate.net These theoretical shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, such as CFCl₃, or by using empirical linear scaling methods to correct for systematic errors inherent in the calculations. nih.gov Studies have shown that for fluorinated aromatic compounds, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) can predict ¹⁹F chemical shifts with a mean absolute deviation of less than 2 ppm, which is typically sufficient to distinguish between different isomers or assign specific signals in a complex spectrum. nih.gov This predictive capability is invaluable for confirming the identity of 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride and assigning its ¹⁹F NMR signal unequivocally.
| Step | Description |
|---|---|
| 1. Geometry Optimization | The 3D structure of the molecule is optimized to find its lowest energy conformation using a selected DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). researchgate.net |
| 2. Shielding Calculation | The GIAO method is used to calculate the absolute isotropic shielding constants (σ) for the fluorine nuclei in the optimized structure. researchgate.net |
| 3. Conversion to Chemical Shift | The calculated shielding constants are converted to chemical shifts (δ) using a reference standard or a linear regression equation derived from a training set of known compounds. nih.gov |
| 4. Comparison | The predicted chemical shift is compared with the experimental value to confirm the structural assignment. |
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the m/z ratio to four or more decimal places. This high precision allows for the determination of the exact mass of the molecule, which can then be used to deduce its unique elemental composition.
For 4-Chloro-2-(trifluoromethyl)pyridine (free base), the molecular formula is C₆H₃ClF₃N. sigmaaldrich.comthermofisher.com HRMS analysis, typically performed on the protonated molecule [M+H]⁺, would yield a measured m/z value that can be compared against the calculated theoretical exact mass. A close match (typically within 5 ppm) between the experimental and theoretical mass provides strong evidence for the proposed molecular formula, thereby confirming the compound's identity.
| Species | Molecular Formula | Calculated Exact Mass (Monoisotopic) |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)pyridine (Free Base) | C₆H₃³⁵Cl¹⁹F₃¹⁴N | 180.9933 |
| Protonated Molecule [M+H]⁺ | [C₆H₄³⁵Cl¹⁹F₃¹⁴N]⁺ | 181.9991 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is particularly well-suited for the analysis of reaction mixtures containing volatile or semi-volatile compounds, making it an ideal tool for monitoring reactions that use 4-Chloro-2-(trifluoromethyl)pyridine as a starting material and for identifying the resulting products. amazonaws.comnih.gov
In a typical GC-MS analysis, the components of a reaction mixture are first separated based on their boiling points and interactions with the stationary phase in the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," providing information about the molecular weight and structure of the compound. This allows for the identification of reaction byproducts, intermediates, and the final desired product, making GC-MS essential for reaction optimization and purity assessment. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A strong agreement between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity. For this compound (C₆H₄Cl₂F₃N), this analysis provides quantitative confirmation that the isolated compound has the correct empirical formula.
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 33.05% |
| Hydrogen (H) | 1.85% |
| Chlorine (Cl) | 32.53% |
| Fluorine (F) | 26.15% |
| Nitrogen (N) | 6.42% |
Calculations are based on the molecular formula C₆H₄Cl₂F₃N (Molar Mass: 217.99 g/mol).
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic synthesis to monitor the progress of a reaction. nih.gov The principle of TLC involves spotting the reaction mixture onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase (solvent system).
As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov By comparing the spot corresponding to the starting material (4-Chloro-2-(trifluoromethyl)pyridine) with the spots of the reaction mixture over time, a chemist can visually track the consumption of the reactant and the formation of the product(s). The retention factor (R_f) value for each spot provides a characteristic measure, and the disappearance of the starting material's spot often indicates the completion of the reaction. researchgate.net This allows for real-time decision-making regarding reaction times and conditions.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Calculations for substituted pyridines are frequently performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set like 6-311++G(d,p). ijcrt.orgresearchgate.net This level of theory has been shown to provide reliable predictions of molecular geometry, vibrational frequencies, and electronic properties that correlate well with experimental data. researchgate.net
Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. physchemres.org This optimized structure is crucial for calculating all other molecular properties accurately.
For 4-Chloro-2-(trifluoromethyl)pyridine (B138550) hydrochloride, the key structural features include the planar pyridine (B92270) ring, the substituents, and the protonation at the nitrogen atom. The presence of the bulky and highly electronegative -CF3 and -Cl groups influences the ring's geometry. Upon protonation to form the hydrochloride salt, significant changes in the pyridine ring's bond lengths and angles are expected compared to the neutral molecule. The C-N bond lengths typically increase, and the internal C-N-C bond angle widens to accommodate the N-H bond.
Based on DFT studies of analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723), the optimized geometrical parameters can be reliably predicted. researchgate.netresearchgate.net The table below presents expected bond lengths and angles for the core structure.
| Predicted Geometrical Parameters | |
|---|---|
| Parameter | Predicted Value (Å or °) |
| C-Cl Bond Length | ~1.74 Å |
| C-CF3 Bond Length | ~1.50 Å |
| C-F Bond Length (average) | ~1.35 Å |
| C-N Bond Length (average, ring) | ~1.37 Å |
| C-C Bond Length (average, ring) | ~1.39 Å |
| C-N-C Bond Angle (ring) | ~120° |
| C-C-Cl Bond Angle | ~121° |
| C-C-CF3 Bond Angle | ~122° |
Conformer analysis for this molecule is relatively straightforward. Rotation around the C-CF3 bond is the primary degree of freedom. A Potential Energy Surface (PES) scan, which calculates the molecule's energy as this bond is rotated, would confirm the most stable rotational conformation (conformer), which is typically the one that minimizes steric hindrance between the fluorine atoms and adjacent atoms on the pyridine ring.
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. ijcrt.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of bonds. These calculations are vital for interpreting experimental spectra and confirming the molecular structure. For 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride, the vibrational spectrum would be characterized by modes from the pyridinium (B92312) ring, the C-Cl bond, the C-F bonds, the CF3 group, and the N-H bond.
DFT calculations on the closely related 2-chloro-4-(trifluoromethyl)pyridine provide a basis for assigning these vibrational modes. researchgate.netresearchgate.net The protonation to form the hydrochloride introduces a characteristic N-H stretching vibration, typically observed in the 2800-3200 cm⁻¹ region, and N-H bending modes at lower frequencies.
| Predicted Vibrational Frequencies and Assignments | |
|---|---|
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3150-3250 |
| C-H Stretch (ring) | ~3050-3100 |
| C=C / C=N Stretch (ring) | ~1550-1620 |
| CF3 Asymmetric Stretch | ~1310-1330 |
| CF3 Symmetric Stretch | ~1150-1180 |
| C-Cl Stretch | ~700-750 |
| CF3 Deformation/Rocking | ~500-650 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For the neutral 4-Chloro-2-(trifluoromethyl)pyridine molecule, the HOMO would be distributed across the pyridine ring and the chloro substituent, while the LUMO would also be centered on the electron-deficient ring.
Upon protonation to form the hydrochloride, the molecule's electronic properties change dramatically. The positive charge on the pyridinium ring acts as a strong electron-withdrawing group, causing a significant stabilization (lowering) of the energies of both the HOMO and LUMO. nih.gov This decrease in the LUMO energy makes the molecule a much stronger electron acceptor, thereby increasing its electrophilicity.
| Predicted Electronic Properties | |
|---|---|
| Property | Predicted Value (eV) |
| HOMO Energy (E_HOMO) | -8.0 to -9.5 |
| LUMO Energy (E_LUMO) | -3.5 to -5.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
From these frontier orbital energies, other global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity.
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting reactivity, as it highlights regions of electron richness and electron deficiency. The map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. ijcrt.org
For the neutral 4-Chloro-2-(trifluoromethyl)pyridine, the MEP map would show the most negative potential (red) localized on the lone pair of the nitrogen atom, making it the primary site for protonation and electrophilic attack. rsc.org
In the case of this compound, the MEP map is drastically altered. The protonation of the nitrogen atom eliminates this highly negative region. The entire pyridinium ring becomes strongly electron-deficient, resulting in a predominantly positive potential (blue) surface. mdpi.com The most positive potential would be concentrated around the N-H+ group. Regions of negative potential would be shifted towards the electronegative chlorine and fluorine atoms of the substituents. This map visually confirms that the pyridinium ring is highly activated towards attack by nucleophiles.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. youtube.com The theory posits that the course of a chemical reaction is governed by the energy and symmetry of these two orbitals.
FMO theory provides a clear framework for understanding the reactivity of this compound.
Reactivity: As established by the HOMO-LUMO analysis, the protonated pyridinium ring possesses a very low-energy LUMO. This makes the molecule a potent electrophile. The LUMO is typically a π* orbital distributed across the aromatic ring, with large coefficients on the carbon atoms ortho and para to the protonated nitrogen. Therefore, nucleophiles will preferentially attack these positions on the ring. The presence of the electron-withdrawing trifluoromethyl and chloro groups further lowers the LUMO energy, enhancing this electrophilic character.
Kinetic Stability: The kinetic stability of a molecule is related to its HOMO-LUMO gap. A larger gap implies that a greater amount of energy is required to induce a chemical reaction, indicating higher kinetic stability. While the molecule is electronically activated for nucleophilic attack (a low E_LUMO), a relatively large HOMO-LUMO gap (typically > 4 eV) suggests that it is kinetically stable in the absence of a suitable nucleophile. researchgate.net This combination of properties—high kinetic stability coupled with high reactivity towards specific reagents—is a common and useful feature in synthetic organic chemistry.
Quantum Chemical Parameters for Reactivity Prediction.
Ionization Potential, Electron Affinity, and Electrophilicity Index
The ionization potential (I), approximated by the energy of the HOMO (-EHOMO), and the electron affinity (A), approximated by the energy of the LUMO (-ELUMO), are fundamental electronic properties. A high ionization potential indicates difficulty in removing an electron, while a high electron affinity suggests a greater ability to accept an electron. The electrophilicity index (ω), calculated as ω = (I+A)2 / 8(I-A), provides a measure of a molecule's ability to act as an electrophile.
For this compound, the presence of two strong electron-withdrawing groups (Cl and CF3) and the positive charge from protonation would lead to a low-lying LUMO, resulting in a high electron affinity and a high electrophilicity index. This suggests that the molecule would be a strong electrophile, susceptible to nucleophilic attack. The HOMO energy would be significantly lowered, leading to a high ionization potential.
Table 1: Predicted Quantum Chemical Parameters for this compound (Note: These are qualitative predictions as no specific data is available for this compound. The values are expected trends based on related structures.)
| Parameter | Predicted Value/Trend |
| Ionization Potential (I) | High |
| Electron Affinity (A) | High |
| Electrophilicity Index (ω) | High |
Global Hardness and Chemical Potential
Global hardness (η) and chemical potential (μ) are further descriptors of reactivity. Hardness (η = (I-A)/2) is a measure of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap is indicative of a hard molecule, which is generally less reactive. Chemical potential (μ = -(I+A)/2) represents the escaping tendency of electrons from a system.
Given the expected large HOMO-LUMO gap due to the electron-withdrawing substituents and protonation, this compound is predicted to be a "hard" molecule. Its chemical potential would be significantly negative, indicating a strong tendency to accept electrons, consistent with its predicted high electrophilicity.
Table 2: Predicted Reactivity Descriptors for this compound (Note: These are qualitative predictions as no specific data is available for this compound.)
| Parameter | Predicted Value/Trend |
| Global Hardness (η) | High |
| Chemical Potential (μ) | Highly Negative |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to be polarized by an external electric field.
Calculation of Electric Dipole Moment and Hyperpolarizability
The electric dipole moment (μ) and the first-order hyperpolarizability (β) are key indicators of a molecule's NLO activity. While no data exists for this compound, a computational study on its neutral isomer, 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP), provides valuable insights. researchgate.net Using DFT with the B3LYP method and a 6-311++G(d,p) basis set, the dipole moment and first-order hyperpolarizability of 2CTFMP were calculated. researchgate.net
The calculated dipole moment for 2CTFMP was found to be 1.3844 Debye. researchgate.net The first-order hyperpolarizability (βtot) was calculated to be 1.6335 x 10-30 esu, which is approximately 4.5 times greater than that of urea, a standard reference material for NLO properties. researchgate.net This suggests that the molecule possesses significant NLO properties. researchgate.net It is important to note that protonation to form the hydrochloride salt would likely alter these values.
Table 3: Calculated NLO Properties for the Isomer 2-chloro-4-(trifluoromethyl)pyridine
| Parameter | Calculated Value |
| Dipole Moment (μ) | 1.3844 D researchgate.net |
| First-Order Hyperpolarizability (βtot) | 1.6335 x 10-30 esu researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. It provides a localized picture of the electron density distribution in a molecule. For pyridine derivatives, NBO analysis can elucidate the interactions between the lone pair electrons on the nitrogen and the orbitals of the aromatic ring and substituents.
In a related study on 4–chloromethyl pyridine hydrochloride, NBO analysis was used to investigate donor-acceptor interactions. ijcrt.org For this compound, NBO analysis would be expected to show significant delocalization of electron density from the pyridine ring towards the electronegative chlorine and trifluoromethyl groups. The protonation of the nitrogen atom would further enhance this effect, leading to strong hyperconjugative interactions and stabilization of the molecule. The analysis would likely reveal the nature of the C-Cl, C-CF3, and N-H bonds, providing a deeper understanding of the molecule's electronic structure and reactivity.
Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules and their interactions at an atomic level. While specific studies on this compound are not publicly available, the principles of these methods can be discussed in the context of how they would be applied to understand its intermolecular forces.
Theoretical Application to this compound:
For a molecule like this compound, MD and MC simulations could provide significant insights into its condensed-phase behavior. The key intermolecular interactions expected for this compound would be:
Hydrogen Bonding: The presence of the hydrochloride introduces a protonated pyridine nitrogen and a chloride counter-ion, making strong hydrogen bonds a dominant feature. The pyridinium N-H+ group can act as a hydrogen bond donor, while the chloride ion (Cl-) is an effective hydrogen bond acceptor. Simulations could quantify the strength, geometry, and lifetime of these hydrogen bonds.
Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact favorably with nucleophilic sites on neighboring molecules.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine and trifluoromethyl groups, as well as the charged pyridinium ring. These interactions would play a crucial role in the orientation of molecules in a condensed phase.
Molecular Dynamics (MD) Simulations:
MD simulations would model the system by solving Newton's equations of motion for each atom. This would generate a trajectory of atomic positions and velocities over time, allowing for the analysis of dynamic properties. For this compound, an MD simulation would require a well-parameterized force field. The development of such a force field would involve quantum mechanical calculations to determine atomic charges, bond lengths, angles, and dihedral parameters.
Once a simulation is run, various analyses can be performed:
Radial Distribution Functions (RDFs): These would reveal the probability of finding one atom at a certain distance from another. For instance, the RDF between the pyridinium hydrogen and the chloride ion would show a sharp peak at the typical hydrogen bond distance, confirming and characterizing this interaction.
Orientational Correlation Functions: These would describe how the orientation of molecules is correlated, providing information about the local structure and ordering induced by interactions like π-π stacking and dipole-dipole forces.
Monte Carlo (MC) Simulations:
MC simulations use a probabilistic approach to explore the different possible configurations of a system. Instead of following a deterministic trajectory, random moves (translations, rotations) are made to the molecules, and these moves are accepted or rejected based on the change in the system's energy. This method is particularly useful for calculating thermodynamic equilibrium properties.
For this compound, MC simulations could be used to:
Calculate Thermodynamic Properties: Properties such as the enthalpy of vaporization or sublimation could be estimated, which are directly related to the strength of the intermolecular forces.
Predict Crystal Structures: MC simulations, particularly when combined with energy minimization, can be used to predict the most stable crystal packing of the molecule, which is determined by the optimization of all intermolecular interactions.
Analyze Solvation Effects: By simulating the compound in a solvent, the solvation free energy and the structure of the solvent shell around the molecule could be determined, providing insights into its solubility and behavior in solution.
Without specific research, any data table would be purely hypothetical. The table below illustrates the type of data that could be generated from such simulations, but it is important to reiterate that this is a fictional representation for illustrative purposes only.
Hypothetical Data from a Simulated System of this compound
| Interaction Type | Average Distance (Å) | Average Interaction Energy (kcal/mol) |
| N-H⁺···Cl⁻ (Hydrogen Bond) | 2.1 | -15.2 |
| C-Cl···N (Halogen Bond) | 3.2 | -2.5 |
| Ring Centroid - Ring Centroid (π-π Stacking) | 3.8 | -3.1 |
Applications in Advanced Organic Synthesis
Intermediate in the Synthesis of Functionalized Pyridine (B92270) Derivatives
4-Chloro-2-(trifluoromethyl)pyridine (B138550) hydrochloride is a versatile intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are pivotal structural motifs in pharmaceuticals and agrochemicals. nih.govresearchoutreach.org The reactivity of this compound is primarily centered around the chloro substituent at the 4-position, which is susceptible to displacement by various nucleophiles, and the trifluoromethyl group at the 2-position, which influences the reactivity of the pyridine ring and imparts unique properties to the final products. nih.gov
The chlorine atom can be readily substituted through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse range of functional groups, including amines, alcohols, and thiols, at the 4-position of the pyridine ring. Furthermore, the chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Key reactions where 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride is utilized as an intermediate include:
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of the chloropyridine with a boronic acid or ester. It is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 4-position. The Suzuki-Miyaura coupling of chloropyridines is a well-established method for the synthesis of biaryl and heteroaryl-aryl structures, which are common in medicinal chemistry. researchgate.netresearchgate.netrsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the chloropyridine with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This method is extensively used for the synthesis of arylamines and has largely replaced harsher, more traditional methods. The resulting amino-substituted trifluoromethylpyridines are valuable precursors for a variety of biologically active compounds.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The resulting alkynyl-substituted pyridines are versatile intermediates that can undergo further transformations. researchgate.net
The trifluoromethyl group plays a crucial role in these syntheses. Its strong electron-withdrawing nature activates the pyridine ring towards nucleophilic attack, facilitating the SNAr reactions. In cross-coupling reactions, it can influence the electronic properties and reactivity of the catalytic intermediates. Moreover, the incorporation of the trifluoromethyl group into the final products often enhances their metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Derivative |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd(0) catalyst, base | C-C | 4-Aryl-2-(trifluoromethyl)pyridine |
| Buchwald-Hartwig Amination | R2NH | Pd(0) catalyst, base, phosphine (B1218219) ligand | C-N | 4-Amino-2-(trifluoromethyl)pyridine (B138153) |
| Sonogashira Coupling | RC≡CH | Pd(0) catalyst, Cu(I) co-catalyst, base | C-C (sp) | 4-Alkynyl-2-(trifluoromethyl)pyridine |
Precursor for Trifluoromethylated Heterocycles
The utility of this compound extends beyond simple functionalization of the pyridine ring; it also serves as a key precursor for the synthesis of more complex, trifluoromethylated heterocyclic systems. The presence of both a reactive chloro group and an activating trifluoromethyl group allows for the construction of fused ring systems and other intricate molecular architectures.
One notable application is in the synthesis of pyrido[1,2-e]purine derivatives. researchgate.net In a multi-step sequence, the 4-chloro-2-(trifluoromethyl)pyridine moiety can be elaborated through a series of reactions, including nucleophilic substitution and cyclization, to form the fused purine ring system. These types of complex heterocycles are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and for other therapeutic applications.
The general strategy for using this compound as a precursor for trifluoromethylated heterocycles often involves an initial substitution of the chloro group, followed by further functionalization of the newly introduced group to facilitate a cyclization reaction. The trifluoromethyl group is carried through the synthetic sequence, ultimately becoming a key feature of the final heterocyclic product.
The synthesis of various trifluoromethylated heterocycles is driven by the significant impact of the trifluoromethyl group on the biological activity of molecules. Its incorporation can lead to enhanced efficacy, improved pharmacokinetic properties, and increased metabolic stability. chemistryviews.org
Building Block for Ligand Synthesis in Organometallic Chemistry
In the field of organometallic chemistry, pyridine-based ligands are of immense importance due to their ability to coordinate with a wide range of metal centers, thereby enabling and influencing a vast number of catalytic transformations. This compound serves as a valuable building block for the synthesis of specialized ligands with tailored electronic and steric properties.
A prominent class of ligands derived from pyridine precursors are bipyridines. The synthesis of substituted 2,2'-bipyridines can be achieved through the homocoupling of 2-halopyridines or the cross-coupling of two different pyridine units. nih.govpreprints.org For instance, a related compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), is used in the synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine. sigmaaldrich.com This ligand, featuring trifluoromethyl groups, exhibits modified electronic properties compared to unsubstituted bipyridine, which can significantly impact the catalytic activity and stability of its metal complexes.
The trifluoromethyl groups act as strong electron-withdrawing substituents, which can:
Modulate the electronic properties of the metal center: By withdrawing electron density, the trifluoromethyl groups can make the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles.
Influence the spectroscopic and photophysical properties: In applications such as luminescent probes, the trifluoromethyl groups can alter the emission and absorption characteristics of the metal complex. rsc.org
The synthesis of these specialized ligands often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form the C-C bond between the pyridine rings. nih.gov
Role in the Development of "Route-Specific Markers" in Synthetic Forensics Research
In the realm of synthetic forensics, the identification of "route-specific markers" is crucial for tracing the synthetic origin of illicitly produced substances. These markers are often stable byproducts or impurities that are unique to a particular synthetic pathway. While direct research specifically naming this compound as a route-specific marker is not prominent, its chemical nature makes it a plausible candidate for such a role in the forensic analysis of novel psychoactive substances or other clandestinely synthesized compounds.
The principle of using pyridine derivatives as route-specific markers has been established in the analysis of 4-methoxyamphetamine (PMA) produced via the Leuckart method. nih.govresearchgate.net In this context, specific high-boiling pyridine byproducts were identified, and their presence provided clues about the synthetic route employed.
Should this compound be used as a starting material or intermediate in a clandestine synthesis, it or its immediate transformation products could serve as valuable forensic indicators. The stability of the trifluoromethyl group and the chlorinated pyridine ring would likely result in the persistence of these markers in the final product, even after purification attempts.
The identification of such markers typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which can detect and identify trace amounts of impurities in a complex mixture.
Use in the Preparation of Advanced Fluorine-Containing Organic Materials
The unique properties imparted by fluorine and trifluoromethyl groups make them highly desirable components in the design of advanced organic materials. This compound serves as a valuable precursor for the synthesis of such materials, including liquid crystals and polymers. taylorfrancis.comnih.gov
The introduction of trifluoromethyl groups into organic molecules can significantly alter their physical and electronic properties, leading to materials with:
Modified electronic properties: The strong electron-withdrawing nature of the trifluoromethyl group can be used to tune the energy levels of conjugated systems, which is important for applications in organic electronics.
Specific mesomorphic (liquid crystalline) properties: The incorporation of fluorine can influence the molecular packing and intermolecular interactions, leading to the formation of desired liquid crystal phases. beilstein-journals.orgfigshare.comnih.gov
Low surface energy and hydrophobicity: These properties are beneficial for applications such as protective coatings and low-friction surfaces.
The synthesis of these advanced materials often involves the polymerization of monomers derived from this compound or the incorporation of this unit into the core structure of liquid crystal molecules. For example, Suzuki-Miyaura coupling reactions can be employed to create the biphenyl or other extended aromatic systems that are common in liquid crystal structures. figshare.com Similarly, the chloro-substituent can be transformed into a polymerizable group, allowing for its incorporation into a polymer backbone.
Analytical Method Development for Compound Detection and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for the separation of 4-Chloro-2-(trifluoromethyl)pyridine (B138550) hydrochloride from reaction mixtures and for the quantification of its purity. Both preparative and analytical scales of chromatography are employed.
Flash Chromatography for Purification
Flash column chromatography is a widely used preparative technique for the efficient purification of synthesized pyridine (B92270) derivatives. For compounds with structural similarities to 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride, such as other chloro- and trifluoromethyl-substituted heterocycles, silica (B1680970) gel is the standard stationary phase.
A typical purification protocol involves loading the crude product onto a silica gel column and eluting with a non-polar/polar solvent gradient. The polarity of the mobile phase is gradually increased to facilitate the separation of the target compound from less polar by-products and more polar impurities. For example, a gradient system of ethyl acetate (B1210297) in hexanes is effective for separating related chloro-trifluoromethyl-substituted pyridines. The selection of the solvent system is optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound, ensuring optimal separation. Fractions are collected and analyzed by TLC or other spectroscopic methods to pool the pure product.
Table 1: Representative Flash Chromatography Parameters for Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase | Gradient elution, typically starting with 100% Hexanes and gradually increasing the percentage of Ethyl Acetate (e.g., 0-25%). |
| Sample Loading | The crude sample is often pre-adsorbed onto a small amount of silica gel or dissolved in a minimal volume of a strong solvent like dichloromethane (B109758) before loading. |
| Elution | Positive air pressure is applied to achieve a rapid flow rate. |
| Monitoring | Fractions are monitored by Thin-Layer Chromatography (TLC) with UV visualization. |
Gas Chromatography (GC) for Purity Control
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of volatile compounds like 4-Chloro-2-(trifluoromethyl)pyridine and for identifying and quantifying impurities. The technique separates compounds based on their boiling points and interactions with the stationary phase.
For the analysis of chloro-(trifluoromethyl)pyridine isomers, a non-polar or medium-polarity capillary column is typically used. A common choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds with a range of volatilities. The mass spectrometer detector provides both quantification and structural information, which is crucial for identifying isomeric or chlorinated by-products that may be present as impurities. rsc.org
Table 2: Typical Gas Chromatography Method Parameters
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 50°C, hold for 2-4 min, then ramp at 7-10°C/min to 320°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the compound's atomic framework.
¹H NMR reveals the number and connectivity of hydrogen atoms. For 4-Chloro-2-(trifluoromethyl)pyridine, the spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
¹³C NMR provides information on the carbon skeleton. The spectrum will show six distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
¹⁹F NMR is particularly informative for this compound, showing a single, sharp signal characteristic of the CF₃ group. rsc.org The chemical shift of this signal is a sensitive probe of the electronic environment. thermofisher.com
Mass Spectrometry (MS), often performed in conjunction with GC, confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the free base (C₆H₃ClF₃N) and a characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl/³⁷Cl). rsc.org
Table 3: Predicted NMR and MS Spectral Data
| Technique | Expected Data Features |
| ¹H NMR | Three signals in the aromatic region (approx. 7.0-8.8 ppm), showing characteristic pyridine ring coupling patterns. |
| ¹³C NMR | Six signals corresponding to the pyridine ring and trifluoromethyl carbons. The CF₃ carbon will exhibit a large quartet splitting due to coupling with fluorine. |
| ¹⁹F NMR | A singlet around -65 ppm (relative to CFCl₃), characteristic of a pyridine-2-yl-CF₃ group. rsc.org |
| GC-MS (EI) | Molecular ion (M⁺) peak at m/z 181, with an M+2 peak at m/z 183 approximately one-third the intensity, confirming the presence of one chlorine atom. |
Note: Specific chemical shifts can vary based on the solvent and whether the analysis is on the free base or the hydrochloride salt.
Purity Determination by Quantitative NMR
Quantitative NMR (qNMR) has emerged as a primary method for accurately determining the purity of organic compounds without the need for an identical reference standard for the analyte itself. This technique is particularly well-suited for this compound due to the presence of the trifluoromethyl group, which allows for the use of ¹⁹F qNMR.
The ¹⁹F qNMR method offers several advantages, including a wide chemical shift range, high sensitivity, and typically simpler spectra with less signal overlap compared to ¹H NMR. The procedure involves accurately weighing the analyte and a certified internal standard of known purity into an NMR tube. The purity of the analyte is then calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard.
The purity (Purityₓ) is calculated using the following general equation:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd (%)
Where:
I = Integral area of the signal
N = Number of nuclei giving rise to the signal (e.g., 3 for a CF₃ group)
MW = Molecular weight
m = Mass
x = Analyte
std = Internal Standard
This absolute quantification method provides a high degree of accuracy and is a valuable tool for certifying the purity of reference materials. rsc.org
Impurity Profiling and Characterization
Identifying and characterizing impurities is a critical aspect of quality control. For this compound, potential impurities can arise from the synthetic route, including unreacted starting materials, reagents, and side-products.
The synthesis of chloro-(trifluoromethyl)pyridines often involves high-temperature chlorination and fluorination reactions, which can lead to the formation of various isomers and over-chlorinated products. Common process-related impurities may include:
Regioisomers: Such as 2-chloro-3-(trifluoromethyl)pyridine (B31430) or 2-chloro-5-(trifluoromethyl)pyridine.
Dichloro-derivatives: Compounds where an additional chlorine atom has been added to the pyridine ring.
GC-MS is the primary technique for impurity profiling. Its high resolving power can separate structurally similar isomers, and the mass spectrometer provides fragmentation patterns that help in the identification of unknown peaks. By comparing retention times and mass spectra with those of synthesized reference standards for potential impurities, their presence and quantity can be confirmed. This detailed analysis ensures the quality and consistency of the final product.
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly shifting towards sustainable practices to minimize environmental impact. Future research into the synthesis of 4-Chloro-2-(trifluoromethyl)pyridine (B138550) and its derivatives will prioritize the principles of green chemistry. rasayanjournal.co.in Key areas of development include the use of safer, more environmentally benign techniques that offer high yields, reduced reaction times, and simpler workup procedures. rasayanjournal.co.in
Current industrial methods for producing trifluoromethylpyridines (TFMPs) often involve high temperatures and multi-step processes, such as the simultaneous vapor-phase chlorination/fluorination of picolines. nih.gov While effective, these routes can lead to by-products and require significant energy input. nih.gov Greener alternatives being explored for pyridine (B92270) synthesis in general, which could be adapted for TFMPs, include:
Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can accelerate reaction rates, improve yields, and lead to purer products with shorter reaction times. acs.org
Multicomponent Reactions (MCRs): MCRs are powerful tools in organic synthesis that combine multiple starting materials in a single step, offering an efficient and atom-economical route to complex molecules. researchgate.net
Thermo-catalytic Conversion: Researchers are investigating the use of renewable feedstocks, such as glycerol, which can be converted into pyridines over zeolite catalysts, presenting a more sustainable long-term pathway. rsc.org
Solvent-Free Approaches: Conducting reactions without solvents or using greener solvents like ionic liquids can significantly reduce waste and environmental toxicity. rasayanjournal.co.inresearchgate.net
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Energy Consumption | Often high (e.g., >300°C for vapor-phase reactions). nih.gov | Reduced (e.g., microwave synthesis). acs.org |
| Reaction Time | Can be lengthy. | Significantly shorter (minutes). acs.org |
| Solvents | Often reliant on traditional organic solvents. google.com | Use of green solvents, or solvent-free conditions. rasayanjournal.co.inresearchgate.net |
| By-products/Waste | Formation of multi-chlorinated by-products is common. nih.gov | Minimized through high-yield, atom-economical reactions. rasayanjournal.co.in |
| Feedstocks | Petrochemical-based (e.g., picoline). nih.gov | Potential for renewable sources (e.g., glycerol). rsc.org |
Exploration of Novel Catalytic Systems for Transformations
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is a major research frontier for transforming 4-Chloro-2-(trifluoromethyl)pyridine. Research is focused on discovering catalysts that offer higher efficiency, selectivity, and broader substrate scope.
Transition metal catalysis remains a cornerstone of these efforts. For instance, palladium-catalyzed C-H trifluoromethylation has been demonstrated on 2-arylpyridines, showcasing high regioselectivity. beilstein-journals.org Similarly, copper-catalyzed reactions are used for various fluoroalkylation processes. beilstein-journals.org Future work will likely involve designing more sophisticated catalysts, potentially including:
Rhodium-based Catalysts: Recent studies have shown rhodium catalysts to be effective in atroposelective click chemistry to assemble complex chiral molecules, a strategy that could be applied to create novel derivatives from pyridine-based precursors. acs.org
Iron-based Catalysts: Iron fluoride (B91410) is already used in simultaneous chlorination/fluorination reactions. nih.govjst.go.jp Given iron's low cost and toxicity, developing more versatile iron-based catalysts is a high-priority area.
Organocatalysts: The use of small organic molecules as catalysts, such as 2-dimethylamino pyridine (2-DMAP) in Pechmann-type reactions for synthesizing 4-trifluoromethyl 2-pyridones, offers a metal-free alternative. rsc.org
The goal is to develop catalytic systems that can selectively functionalize different positions on the pyridine ring, enabling precise control over the final molecular architecture.
Mechanistic Elucidation of Complex Reaction Pathways
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving 4-Chloro-2-(trifluoromethyl)pyridine, future research will employ a combination of experimental and computational techniques to unravel complex pathways.
For example, studies on the trifluoromethylation of pyridones have suggested a radical pathway, an insight gained from experiments where the addition of TEMPO, a radical scavenger, inhibited product formation. acs.org In other cases, such as the 3-position-selective C-H trifluoromethylation of pyridine rings, mechanistic studies have pointed to the formation of N-silyl enamine and 1,4-dihydroquinoline (B1252258) intermediates. chemrxiv.org
Future mechanistic explorations will likely focus on:
Identifying Reactive Intermediates: Using advanced spectroscopic techniques to detect and characterize transient species that dictate the course of a reaction.
Kinetic Studies: Performing detailed kinetic analyses to understand the rate-determining steps and the influence of various reaction parameters.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to map out entire reaction energy profiles, providing insights that are often difficult to obtain experimentally. acs.org
This fundamental knowledge is essential for overcoming challenges like controlling regioselectivity and improving reaction efficiency. chemistryviews.org
Advanced Computational Modeling for Property Prediction and Reaction Design
In silico techniques are becoming indispensable tools in modern chemical research. Advanced computational modeling offers the ability to predict the physicochemical and biological properties of derivatives of 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride before they are ever synthesized, saving significant time and resources. auctoresonline.org
Current research already utilizes computational tools for various purposes:
Drug Design and Discovery: Designing libraries of virtual compounds and screening them for potential biological activity through molecular docking studies. malariaworld.orgnih.gov This helps in identifying promising candidates for further development as, for example, antimalarial or anticancer agents. malariaworld.orgnih.gov
ADME/Toxicity Prediction: Using platforms like pkCSM to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the toxicity, of new derivatives. auctoresonline.org
Quantum Chemical Analysis: Employing DFT to study molecular structures, charge distributions, and spectroscopic properties, providing a detailed understanding at the electronic level. ijcrt.org
Future trends will see the integration of machine learning and artificial intelligence (AI) to build more accurate predictive models based on large datasets. These advanced models will not only predict properties but also assist in designing optimal synthetic routes and reaction conditions, accelerating the discovery of new molecules with desired functions. mdpi.com
| Computational Technique | Application | Example Finding/Goal |
|---|---|---|
| Molecular Docking | Predicting binding affinity to biological targets. | Identifying pyridine-based compounds as potential Pf-DHFR inhibitors for antimalarial therapy. malariaworld.org |
| DFT Calculations | Elucidating molecular structure, electronic properties, and reaction mechanisms. ijcrt.org | Understanding catalyst-substrate interactions to explain stereoselectivity in reactions. acs.org |
| ADME Prediction | Evaluating drug-likeness and pharmacokinetic profiles. | Screening pyridine-4-carbohydrazide derivatives to ensure good predicted intestinal absorption. auctoresonline.org |
| Pharmacophore Modeling | Identifying key structural features required for biological activity. | Identifying CYP51 as a potential drug target for pyridine-based anti-tubercular agents. nih.gov |
Expanding the Scope of Derivatization for Diverse Applications
4-Chloro-2-(trifluoromethyl)pyridine is a valuable building block primarily because the chlorine atom can be readily substituted, allowing for the synthesis of a wide array of derivatives. fishersci.comscbt.com Future research will continue to expand this chemical space to create novel molecules for diverse applications, particularly in agrochemicals and pharmaceuticals, where trifluoromethylpyridine moieties are key structural motifs. nih.govresearchoutreach.org
The demand for trifluoromethylpyridine (TFMP) derivatives has been steadily increasing, driven by their use in crop protection and medicine. researchoutreach.org For example, the 4-trifluoromethyl-pyridine structure is found in the insecticide flonicamid, while other isomers are used in herbicides like pyroxsulam. researchoutreach.org
Emerging research directions include:
Bioisosteric Replacement: Systematically replacing parts of known active molecules with the 4-chloro-2-(trifluoromethyl)pyridine scaffold to improve properties like metabolic stability, potency, or cell permeability.
Development of Novel Hybrids: Synthesizing hybrid molecules that combine the trifluoromethylpyridine core with other pharmacologically active scaffolds (e.g., pyrazole, 1,3,4-oxadiazole) to create multifunctional agents with novel mechanisms of action. malariaworld.orgnih.gov
Functional Materials: Exploring the unique electronic properties conferred by the trifluoromethyl group for applications in organic electronics and materials science.
By continuing to explore new reactions and derivatization strategies, chemists can unlock new biological activities and material properties, further cementing the importance of this compound as a key intermediate in modern chemistry. nih.gov
Q & A
Q. What are the key synthetic routes for 4-Chloro-2-(trifluoromethyl)pyridine hydrochloride, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via halogenation or functionalization of pyridine derivatives. Key methods include:
- Nucleophilic Aromatic Substitution : Reacting 2-(trifluoromethyl)pyridine derivatives with chlorinating agents (e.g., POCl₃ or Cl₂) under controlled temperatures (60–100°C) in polar aprotic solvents like DMF or DMSO .
- Regioselective Functionalization : Using directed ortho-metalation strategies to introduce chlorine at the 4-position, as demonstrated in studies on analogous trifluoromethylpyridines .
Q. Optimization Strategies :
- Temperature Control : Higher temperatures (80–100°C) improve reaction rates but may increase side products.
- Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol improves purity (>95%) .
Q. Table 1: Common Synthetic Routes
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Halogenation | POCl₃, DMF, 80°C, 12h | 60–75% | |
| Regioselective Chlorination | Cl₂, FeCl₃ catalyst, 60°C | 70–85% |
Q. How should researchers safely handle and store this compound?
Methodological Answer: Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use N95 masks if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods with negative pressure to avoid inhalation (H333 hazard) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Storage Guidelines :
Q. Environmental Precautions :
- Classified as WGK 3 (severely hazardous to water). Avoid release into drains; use closed-loop systems for waste .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in 4-Chloro-2-(trifluoromethyl)pyridine derivatives?
Methodological Answer: The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing meta-director, while the chlorine atom at the 4-position influences steric and electronic effects:
Q. Experimental Validation :
- Isotopic Labeling : Use ¹³C NMR to track reaction pathways.
- Kinetic Studies : Compare reaction rates under varying temperatures/pH to identify rate-determining steps .
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
Methodological Answer: Discrepancies often arise from differences in:
- Catalyst Systems : Pd(PPh₃)₄ vs. Pd₂(dba)₃. Screen catalysts (e.g., Suzuki-Miyaura couplings) to identify optimal ligands (e.g., XPhos for hindered substrates) .
- Solvent Polarity : Use high-throughput screening (HTS) to test solvents (e.g., THF vs. dioxane) and additives (e.g., TBAB for phase transfer) .
Case Study :
A 2024 study reported 45–80% yields for Buchwald-Hartwig aminations. Replication using rigorously dried solvents (over molecular sieves) increased yields to 75–85%, highlighting moisture sensitivity .
Q. What advanced analytical techniques are critical for characterizing trace impurities in this compound?
Methodological Answer:
- HPLC-MS : Use C18 columns (3.5 µm particle size) with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at ppm levels .
- X-ray Crystallography : Resolve structural ambiguities (e.g., chloride counterion positioning) .
- Solid-State NMR : Analyze polymorphic forms and hydrate stability .
Q. Table 2: Analytical Parameters
| Technique | Conditions | Detection Limit |
|---|---|---|
| HPLC-MS (ESI+) | Column: C18, 2.1 × 50 mm | 0.1 ppm |
| ¹⁹F NMR (470 MHz) | Solvent: CDCl₃, reference: CFCl₃ | 0.5 mol% |
Q. What computational tools predict the bioactivity of derivatives of this compound in medicinal chemistry?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen derivatives against target enzymes (e.g., kinase inhibitors). Validate with MD simulations (AMBER force field) .
- QSAR Models : Train models on datasets of trifluoromethylpyridines to predict logP, solubility, and IC₅₀ values .
Case Study :
A 2023 study identified a derivative with nM affinity for EGFR mutants by modifying the 4-chloro substituent to a sulfonamide group, guided by computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
